molecular formula C57H70N12O9S2 B1663551 Ccris 6495 CAS No. 103222-11-3

Ccris 6495

カタログ番号: B1663551
CAS番号: 103222-11-3
分子量: 1131.4 g/mol
InChIキー: SWXOGPJRIDTIRL-DLRASJFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

Vapreotide, a synthetic analog of somatostatin, exhibits a range of biological activities that have significant implications for therapeutic applications. This article delves into its mechanisms of action, biological effects, and potential clinical uses, supported by data tables and research findings.

Overview of Vapreotide

Vapreotide is primarily recognized for its role in modulating neuroendocrine functions. It acts as an antagonist to the neurokinin-1 receptor (NK1R), which is crucial in various physiological processes, including pain modulation, hormone secretion, and immune response.

  • NK1R Antagonism : Vapreotide's primary mechanism involves blocking NK1R, thereby inhibiting the effects of substance P (SP), a neuropeptide associated with pain and inflammation. Research has demonstrated that vapreotide can dose-dependently reduce SP-induced intracellular calcium increases in various cell types, including U373MG human astrocytoma cells and human monocyte-derived macrophages (MDMs) .
  • Cytokine and Chemokine Modulation : Vapreotide has been shown to attenuate the activation of NF-κB and reduce the expression of pro-inflammatory cytokines such as IL-8 and MCP-1 in response to SP stimulation . This suggests a potential role in managing inflammatory conditions.
  • Effects on Gastrointestinal Function : Studies indicate that vapreotide can influence gastric acidity and gallbladder contraction. Continuous administration leads to a significant increase in intragastric pH initially, although this effect diminishes over time due to receptor down-regulation .

Case Study: NK1R Antagonism

In a study examining vapreotide's effects on human cells, researchers found:

  • Cell Types : U373MG cells and MDMs expressed endogenous NK1R, while HEK293 cells were genetically modified to express NK1R.
  • Results : Vapreotide inhibited SP-induced increases in intracellular calcium levels, with a maximum effect observed at concentrations around 0.1 μM. Comparatively, the standard NK1R antagonist aprepitant showed complete antagonism at this concentration .

Table 1: Comparative Effects of Vapreotide and Aprepitant

CompoundEffect on Calcium IncreaseIL-8 InhibitionMCP-1 Inhibition
VapreotideDose-dependentYesYes
AprepitantComplete at 0.1 μMYesYes

Clinical Applications

Vapreotide has shown promise in several clinical scenarios:

  • HIV-1 Infection : The compound may have therapeutic potential in reducing HIV-1 replication within MDMs via NK1R antagonism .
  • Acute Variceal Hemorrhage : Its use in managing acute variceal bleeding in patients with cirrhosis has been explored, suggesting it can reduce portal pressure effectively .
  • Gastrointestinal Disorders : Given its impact on gastric pH and gallbladder function, vapreotide may be beneficial in treating conditions related to gastrointestinal dysregulation .

特性

Key on ui mechanism of action

The exact mechanism of action is unknown, although one study has provided in vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect in the analgesic effects of vapreotide (PMID: 7556407).

CAS番号

103222-11-3

分子式

C57H70N12O9S2

分子量

1131.4 g/mol

IUPAC名

(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)/t40-,43+,44-,45+,46+,47+,48+,49+/m1/s1

InChIキー

SWXOGPJRIDTIRL-DLRASJFKSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N

異性体SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N

正規SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N

Key on ui other cas no.

103222-11-3

物理的記述

Solid

配列

FCYWKVCW

溶解性

3.99e-03 g/L

同義語

Vapreotida;  D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2;  D-phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cysteinyl-tryptophanamide;  Octastatin;  RC 160;  RC-160;  vapreotide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vapreotide
Reactant of Route 2
Reactant of Route 2
Vapreotide
Reactant of Route 3
Vapreotide
Reactant of Route 4
Vapreotide
Reactant of Route 5
Vapreotide
Reactant of Route 6
Vapreotide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。